1-(3-Bromo-5-methylphenyl)prop-2-EN-1-amine
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Overview
Description
1-(3-Bromo-5-methylphenyl)prop-2-EN-1-amine is an organic compound with the molecular formula C10H12BrN and a molecular weight of 226.11 g/mol . This compound is characterized by the presence of a bromo group and a methyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety. It is a valuable chemical in various research and industrial applications due to its unique reactivity and selectivity.
Preparation Methods
The synthesis of 1-(3-Bromo-5-methylphenyl)prop-2-EN-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-5-methylbenzaldehyde with propargylamine under suitable reaction conditions. The reaction typically proceeds via a condensation reaction, followed by reduction to yield the desired product . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Bromo-5-methylphenyl)prop-2-EN-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products. Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.
Scientific Research Applications
1-(3-Bromo-5-methylphenyl)prop-2-EN-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methylphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Bromo-5-methylphenyl)prop-2-EN-1-amine can be compared with other similar compounds, such as:
- 1-(4-Bromo-2-methylphenyl)prop-2-EN-1-amine
- 1-(2-Bromo-3-methylphenyl)prop-2-EN-1-amine These compounds share similar structural features but may exhibit different reactivity and selectivity due to variations in the position of the bromo and methyl groups on the phenyl ring . The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and applications.
Properties
Molecular Formula |
C10H12BrN |
---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
1-(3-bromo-5-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-3-10(12)8-4-7(2)5-9(11)6-8/h3-6,10H,1,12H2,2H3 |
InChI Key |
OEUQLRYVNCEHPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(C=C)N |
Origin of Product |
United States |
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